

A Comprehensive Spectroscopic Analysis of 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methylbenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Chloro-3-methylbenzoic acid**, a molecule of significant interest in organic synthesis and pharmaceutical development. The following sections present tabulated quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimentally observed (where available for analogous compounds) chemical shifts for ^1H and ^{13}C NMR of **2-Chloro-3-methylbenzoic acid**.

1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Chloro-3-methylbenzoic acid**

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|----------------------------------|-----------------|---------------------------|
| COOH | ~10-13 | Singlet (broad) | - |
| Ar-H (H6) | ~7.8-8.0 | Doublet | ~7.5-8.0 |
| Ar-H (H4) | ~7.3-7.5 | Doublet | ~7.5-8.0 |
| Ar-H (H5) | ~7.1-7.3 | Triplet | ~7.5-8.0 |
| CH ₃ | ~2.4-2.6 | Singlet | - |

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of similar compounds, such as 2-chlorobenzoic acid. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloro-3-methylbenzoic acid**

| Carbon Atom | Chemical Shift (δ , ppm) |
|---------------------------|----------------------------------|
| C=O (Carboxylic Acid) | ~170-172 |
| C-Cl (C2) | ~133-135 |
| C-CH ₃ (C3) | ~137-139 |
| C-COOH (C1) | ~130-132 |
| Aromatic C-H (C4, C5, C6) | ~126-132 |
| CH ₃ | ~15-17 |

Note: The chemical shifts are based on data for analogous compounds like 2-chlorobenzoic acid and general substituent effects on aromatic rings.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-3-methylbenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Data Acquisition: For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Significant IR Absorption Bands for **2-Chloro-3-methylbenzoic acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------------------|
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic ring) |
| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |
| ~1050 | Medium | C-Cl stretch |
| 700-800 | Strong | C-H bend (Aromatic, out-of-plane) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like **2-Chloro-3-methylbenzoic acid**, the following protocol is typically used:

- **Sample Preparation (KBr Pellet Method):** A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.
- **Instrumentation:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Chloro-3-methylbenzoic acid**

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 170/172 | Moderate | [M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 153/155 | High | [M-OH] ⁺ |
| 125/127 | High | [M-COOH] ⁺ |
| 90 | Moderate | [C ₇ H ₆] ⁺ |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.

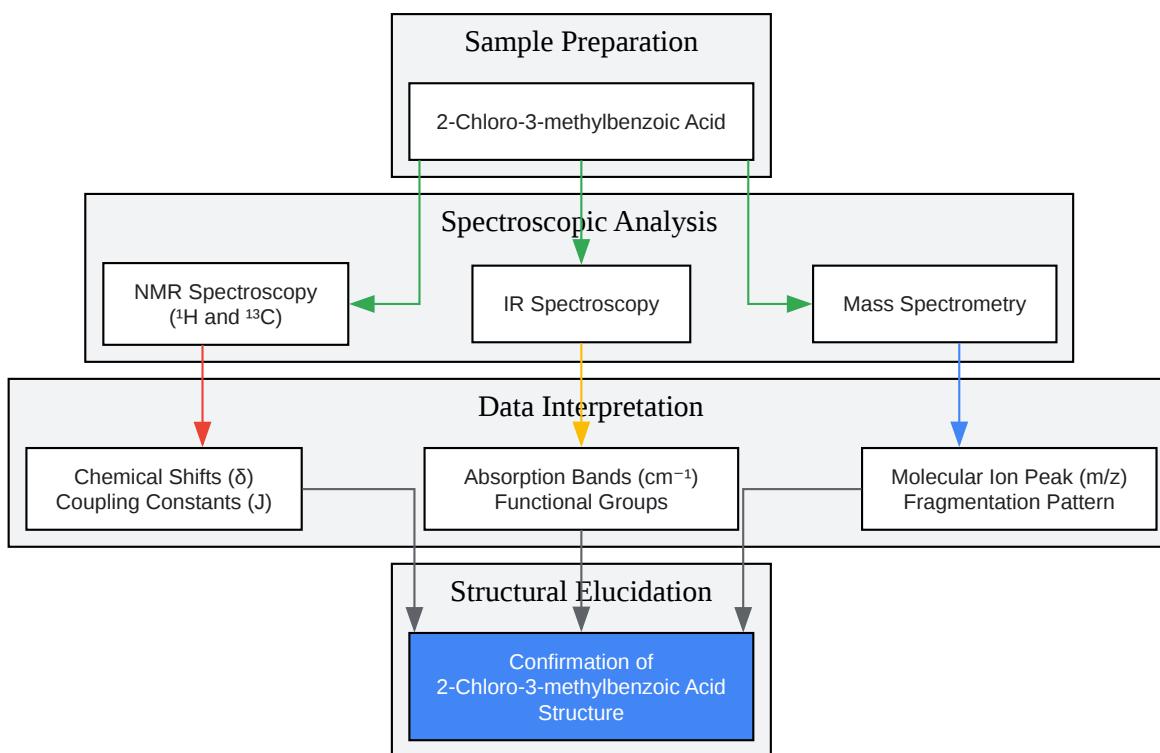
3.1. Experimental Protocol for Mass Spectrometry

A common method for analyzing aromatic carboxylic acids by mass spectrometry is as follows:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Chloro-3-methylbenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloro-3-methylbenzoic acid**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com